molecular formula C9H9BrN4 B13088429 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13088429
M. Wt: 253.10 g/mol
InChI Key: NTIMDIUPRDKCOJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazole core substituted with an amine group and a bromine atom, making it a valuable scaffold for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The presence of the pyridinylmethyl group can influence the molecule's physicochemical properties and its ability to act as a ligand for various biological targets. While its specific biological profile is an area of active investigation, analogs of this compound are frequently explored in the development of kinase inhibitors. For instance, pyrazolylamine derivatives are known to be investigated for their potential in modulating signaling pathways relevant to oncology and inflammatory diseases. This product is intended for research purposes as a building block to create novel compounds for high-throughput screening and lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

4-bromo-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13)

InChI Key

NTIMDIUPRDKCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Functionalization and Bromination

  • Bromination of pyrazole derivatives often uses electrophilic brominating agents to selectively introduce the bromo substituent at the 4-position of the pyrazole ring. For example, 4-bromo-1H-pyrazole derivatives can be prepared by bromination of pyrazole precursors under controlled conditions.

  • A related compound, 4-Bromo-1-methyl-1H-pyrazole, was synthesized by lithiation at low temperature (-78 °C) followed by reaction with electrophiles. This approach can be adapted for introducing substituents on the pyrazole ring.

Attachment of Pyridin-4-ylmethyl Group

  • The pyridin-4-ylmethyl substituent at the 1-position of pyrazole can be installed via nucleophilic substitution or reductive amination strategies. For instance, condensation of 4-aminopyridine with pyrazolylmethanol derivatives under reflux in acetonitrile has been demonstrated to yield N-substituted pyrazolylpyridine compounds.

  • Refluxing 4-aminopyridine with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile for 4 hours afforded related N-substituted pyrazolylpyridine derivatives in moderate to good yields (29–76%). This method is adaptable for the pyridin-4-ylmethyl substitution on pyrazole.

Amination at the 3-Position of Pyrazole

  • Amination at the 3-position of pyrazole can be achieved by reduction of nitro precursors or direct amination via nucleophilic substitution. For example, reduction of 4-bromo-2-nitroaniline derivatives under reflux with metallic indium and hydrochloric acid yielded amine-substituted pyrazole derivatives in high yield (90%).

  • Alternatively, coupling reactions involving amino-substituted pyrazoles and pyridine derivatives under copper-catalyzed conditions have been reported, achieving selective amination.

Representative Preparation Procedure (Hypothetical)

Based on the synthesis of related compounds, a plausible preparation route for 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine involves:

Step Reagents & Conditions Outcome Yield & Notes
1. Bromination of pyrazole Pyrazole + N-bromosuccinimide (NBS) in DMF, room temperature 4-Bromo-1H-pyrazole High regioselectivity for 4-position bromination
2. Lithiation and substitution 4-Bromo-1H-pyrazole + n-butyllithium at -78 °C, then addition of pyridin-4-ylmethyl electrophile (e.g., pyridin-4-ylmethyl chloride) 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazole Moderate to good yield, careful temperature control needed
3. Amination at 3-position Nitration at 3-position followed by reduction (e.g., metallic indium/HCl reflux) or direct amination via nucleophilic substitution 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine High yield achievable with optimized conditions

Data Table: Selected Synthetic Parameters and Yields from Related Compounds

Compound / Step Reagents & Conditions Yield (%) Key Observations Source
4-Bromo-1-methyl-1H-pyrazole lithiation and acylation n-BuLi (-78 °C), N-methoxy-N-methylacetamide 57% Low temperature critical for regioselectivity
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine 4-Aminopyridine + pyrazolylmethanol, reflux in acetonitrile 4 h 29% Moderate yield, reflux time important
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine iodination Iodine + KOH in DMF, 25 °C, 4 h 82.5% Efficient halogenation under mild conditions
Reduction of nitro precursor to amine Metallic indium + 2N HCl, reflux 3-4 h 90% High yield, mild reducing conditions

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to different functionalized pyrazoles .

Scientific Research Applications

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Pyridin-4-ylmethyl C₈H₁₀BrN₅ 256.11 Heteroaromatic substituent; potential for enhanced solubility and bioactivity .
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl C₄H₆BrN₃ 176.02 Simpler structure; 97% purity (commercially available) .
4-Bromo-1-(2-methylbenzyl)-1H-pyrazol-3-amine 2-Methylbenzyl C₁₁H₁₂BrN₃ 266.14 Aromatic substituent; lower polarity than pyridinyl analogs .
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine 4-Fluorophenylmethyl C₁₀H₉BrFN₃ 270.11 Electron-withdrawing fluorine enhances stability; 95% purity .
4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine 2,4-Dichlorophenylmethyl C₁₀H₈BrCl₂N₃ 321.01 Increased molecular weight; halogen-rich for potential agrochemical use .
4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole Pyridin-3-ylmethyl C₈H₈BrN₃ 226.07 Pyridine nitrogen at 3-position alters electronic properties .

Key Observations

Substituent Effects :

  • Pyridinyl vs. Phenyl Groups : Pyridinyl substituents (as in the target compound) introduce nitrogen atoms into the aromatic system, improving solubility in polar solvents and enabling hydrogen bonding, which is critical for biological activity . In contrast, phenyl or halogenated phenyl groups (e.g., 4-fluorophenyl or 2,4-dichlorophenyl) increase lipophilicity, favoring membrane permeability in drug candidates .
  • Methyl vs. Bulky Groups : The methyl-substituted analog (C₄H₆BrN₃) has a lower molecular weight (176.02 g/mol) and simpler synthesis but lacks the electronic diversity of pyridinyl or aryl groups .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling reactions similar to those described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which uses cesium carbonate and copper catalysts .
  • Methylation of pyrazole precursors (e.g., sodium hydride/methyl iodide) is a common strategy for methyl-substituted analogs .

Spectral and Analytical Data :

  • IR Spectroscopy : NH/NH₂ stretches (~3385 cm⁻¹) and C=O/C-Br peaks (1670–1163 cm⁻¹) are consistent across bromopyrazole derivatives .
  • NMR : Pyridinyl protons in the target compound resonate at δ ~8.0–8.5 ppm, distinct from phenyl-substituted analogs (δ ~7.0–7.8 ppm) .

Commercial Availability: Methyl- and phenyl-substituted analogs (e.g., 4-bromo-1-methyl-1H-pyrazol-3-amine) are widely available (≥97% purity) , whereas the pyridinyl-substituted target compound is less common, suggesting novelty in research applications .

Biological Activity

4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its structure, which incorporates a bromine atom and a pyridine moiety, positions it as a potential candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The chemical structure of 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can be represented as follows:

C10H10BrN3\text{C}_{10}\text{H}_{10}\text{BrN}_3

This compound features a pyrazole ring, which is known for its biological activity, particularly in the development of antitumor agents.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Pyrazole compounds exhibit significant inhibitory effects against various cancer-related targets. For instance, they have been shown to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .

A case study involving a series of pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The presence of the bromine atom in the structure may enhance the compound's interaction with these targets, leading to improved anticancer activity .

Anti-inflammatory and Antibacterial Properties

In addition to its antitumor effects, 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine has shown promising anti-inflammatory and antibacterial activities. Pyrazole derivatives have been reported to exhibit significant inhibition of nitric oxide production and pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Moreover, studies have indicated that certain pyrazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against various bacterial strains .

Table of Biological Activities

Activity Type Description Reference
AntitumorInhibition of BRAF(V600E), EGFR, Aurora-A kinase
Anti-inflammatoryInhibition of nitric oxide and cytokine production
AntibacterialActivity against S. aureus, E. coli, with MIC values
AntifungalModerate antifungal activity against several strains

The mechanism by which 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine exerts its biological effects is multifaceted:

  • Targeting Kinases : The compound likely interacts with specific kinase domains involved in cell signaling pathways that regulate cell growth and survival.
  • Inflammatory Pathway Modulation : It may inhibit key enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Cell Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .

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